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Compound of Interest

Compound Name: 1-Bromo-2-chloropentane

Cat. No.: B8461394 Get Quote

In the landscape of synthetic chemistry, haloalkanes represent a foundational class of

reagents, prized for their versatility as electrophiles. Among these, mixed dihaloalkanes—

compounds bearing two different halogen atoms—offer a heightened level of synthetic

sophistication. 1-Bromo-2-chloropentane is an exemplar of this class. Its value lies not in

sheer reactivity, but in its nuanced and predictable selectivity. The presence of a bromine and a

chlorine atom on adjacent carbons, a primary (C1) and a secondary (C2) center respectively,

creates a molecule with distinct electrophilic sites. This guide provides an in-depth exploration

of 1-bromo-2-chloropentane, moving beyond a simple recitation of properties to a

mechanistic investigation of its reactivity, a predictive analysis of its spectral characteristics,

and a set of robust protocols for its synthesis and handling. This document is intended for the

practicing researcher who understands that mastering the subtleties of a reagent is the key to

unlocking its full synthetic potential.

Core Chemical and Physical Properties
1-Bromo-2-chloropentane is a chiral vicinal dihalide. The term "vicinal" denotes that the two

halogen atoms are situated on adjacent carbon atoms. This arrangement is fundamental to its

reactivity, particularly in elimination reactions and sequential substitutions. Due to the presence

of a stereocenter at the C2 position, 1-bromo-2-chloropentane can exist as a pair of

enantiomers, (2R)-1-bromo-2-chloropentane and (2S)-1-bromo-2-chloropentane.

A comprehensive table of its core physicochemical properties, derived from computational data

and established chemical principles, is presented below. It is important to note that while
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extensive experimental data for this specific isomer is not widely published, these computed

values provide a reliable foundation for experimental design.

Property Value Source

Molecular Formula C₅H₁₀BrCl [1][2]

Molecular Weight 185.49 g/mol [2][3]

IUPAC Name 1-bromo-2-chloropentane [2]

CAS Number 54403-49-5 [1][4]

Canonical SMILES CCCC(CBr)Cl [2]

InChI Key
XMBHHHIZJLPPFO-

UHFFFAOYSA-N
[1][2]

Computed XLogP3-AA 2.9 [2]

Topological Polar Surface Area 0 Å² [2]

Rotatable Bond Count 3 [2]

Complexity 39.1 [2]

Synthesis and Mechanistic Considerations
The controlled synthesis of a specific mixed vicinal dihalide like 1-bromo-2-chloropentane is a

non-trivial challenge. Direct radical co-halogenation of pentane, for instance, would yield a

complex mixture of isomers with poor selectivity.[3] A more rational and controllable approach

involves the sequential addition of halogens across an alkene, leveraging the principles of

electrophilic addition.

Proposed Synthetic Workflow: From 1-Pentene
A reliable method for preparing 1-bromo-2-chloropentane is via a halohydrin intermediate.

This multi-step process offers high regioselectivity, governed by well-understood mechanistic

principles.

Step 1: Bromohydrin Formation
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Reaction: 1-Pentene is treated with a source of electrophilic bromine, such as N-

Bromosuccinimide (NBS) or bromine (Br₂), in the presence of water.

Causality: The reaction proceeds via a cyclic bromonium ion intermediate. Water, acting as a

nucleophile, attacks the more substituted carbon (C2) of the bromonium ion in a

Markovnikov-fashion. This regioselectivity arises because the partial positive charge is better

stabilized at the secondary carbon. The result is the formation of 1-bromo-2-pentanol.

Step 2: Chlorination of the Alcohol

Reaction: The resulting 1-bromo-2-pentanol is then treated with a chlorinating agent, such as

thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Causality: This step is a nucleophilic substitution reaction where the hydroxyl group is

converted into a good leaving group and subsequently displaced by a chloride ion. Using

SOCl₂ with pyridine, for example, typically proceeds with an inversion of stereochemistry

(Sₙ2 mechanism), allowing for stereochemical control if a single enantiomer of the

bromohydrin is used.

Experimental Protocol: Synthesis of 1-Bromo-2-chloropentane

Bromohydrin Formation: a. To a solution of 1-pentene (1.0 equiv.) in a 1:1 mixture of

Dimethyl Sulfoxide (DMSO) and water at 0 °C, add N-Bromosuccinimide (1.05 equiv.)

portion-wise, maintaining the temperature below 10 °C. b. Stir the reaction mixture at room

temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting

alkene. c. Extract the product with diethyl ether, wash with saturated sodium bicarbonate

solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced

pressure to yield crude 1-bromo-2-pentanol.

Chlorination: a. Dissolve the crude 1-bromo-2-pentanol (1.0 equiv.) in anhydrous

dichloromethane at 0 °C under an inert atmosphere (N₂ or Ar). b. Add pyridine (1.2 equiv.)

followed by the slow, dropwise addition of thionyl chloride (1.1 equiv.). c. Allow the reaction to

warm to room temperature and stir for 12-16 hours. d. Quench the reaction by carefully

adding cold water. Separate the organic layer, wash sequentially with 1M HCl, water, and

brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify

the crude product by vacuum distillation to yield 1-bromo-2-chloropentane.
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The logical flow of this synthesis is depicted in the following workflow diagram.

Step 1: Bromohydrin Formation

Step 2: Chlorination

1-Pentene

Cyclic Bromonium
Ion Intermediate

+ NBS/H₂O

1-Bromo-2-pentanol

H₂O attack at C2

1-Bromo-2-pentanol

1-Bromo-2-chloropentane

+ SOCl₂/Pyridine

Click to download full resolution via product page

Caption: Synthetic workflow for 1-bromo-2-chloropentane via a bromohydrin intermediate.

The Duality of Reactivity: A Mechanistic Perspective
The synthetic utility of 1-bromo-2-chloropentane stems from the differential reactivity of the C-

Br and C-Cl bonds. The C-Br bond is longer and weaker than the C-Cl bond, making the
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bromide ion a significantly better leaving group than the chloride ion.[3] This fundamental

difference dictates the regioselectivity of its reactions.

Nucleophilic Substitution
When subjected to a nucleophile, substitution will preferentially occur at the C1 position. The

nature of this substitution (Sₙ1 vs. Sₙ2) is a subject of mechanistic interest.

At C1 (Primary Center): This primary carbon is strongly biased towards the Sₙ2 (Substitution

Nucleophilic Bimolecular) mechanism.[3] This pathway involves a backside attack by the

nucleophile, leading to an inversion of stereochemistry if the adjacent carbon were chiral.

At C2 (Secondary Center): The secondary carbon presents a more complex scenario where

both Sₙ1 and Sₙ2 pathways are possible.[3] Strong, unhindered nucleophiles and polar

aprotic solvents favor the Sₙ2 pathway. Conversely, weak nucleophiles and polar protic

solvents (like ethanol) can promote an Sₙ1 reaction via a secondary carbocation

intermediate, although rearrangements are possible.

1-Bromo-2-chloropentane

Sₙ2 Product
(Substitution at C1)

 Sₙ2 Pathway
(Preferred)

- Strong Nu⁻
- Polar Aprotic Solvent

Secondary Carbocation
(Less Favorable)

 Sₙ1 Pathway
(Possible)

- Weak Nu⁻
- Polar Protic Solvent

Nucleophile
(Nu⁻)

Sₙ1 Product
(Substitution at C2)

+ Nu⁻

Click to download full resolution via product page

Caption: Competing nucleophilic substitution pathways for 1-bromo-2-chloropentane.

Elimination Reactions (E2)
1-Bromo-2-chloropentane is an excellent substrate for studying the stereochemical

requirements of the E2 (Elimination Bimolecular) reaction. This reaction, typically promoted by

a strong, non-nucleophilic base (e.g., potassium tert-butoxide), requires an anti-periplanar

arrangement of a proton and a leaving group.[3] Given the two different leaving groups, two

distinct E2 products are possible, depending on which proton is abstracted.
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Abstraction of H at C1, Loss of Cl at C2: This is unlikely as C-H bonds at the less substituted

carbon are less acidic.

Abstraction of H at C3, Loss of Cl at C2: This would lead to a pentene derivative.

Abstraction of H at C2, Loss of Br at C1: This would also lead to a pentene derivative.

The most common pathway involves the abstraction of a proton from C1 and the loss of the

better leaving group, bromide, from C2 if the structure were 2-bromo-1-chloropentane. In our

case, with 1-bromo-2-chloropentane, the base will abstract a proton from C3, leading to the

loss of the chloride at C2, or abstract the proton at C1 leading to loss of chloride at C2.

However, the most favorable E2 pathway involves the loss of the best leaving group, bromide.

This requires abstraction of the proton on C2, which is sterically hindered and electronically

deactivated by the adjacent chlorine. A more likely scenario under strong base conditions is the

abstraction of a proton on C3 and elimination of the chlorine at C2. This highlights the

compound's utility in mechanistic studies.

Analytical Characterization: A Self-Validating
Protocol
Confirming the identity and purity of 1-bromo-2-chloropentane requires a multi-technique

analytical approach. The following protocols describe not just the methods, but the expected

outcomes, forming a self-validating system for characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess purity and identify volatile byproducts from the synthesis.

Protocol:

Prepare a dilute solution (approx. 100 ppm) of the purified product in dichloromethane.

Inject 1 µL into a GC-MS system equipped with a non-polar capillary column (e.g., DB-

5ms).

Use a temperature program starting at 50 °C, ramping to 250 °C at 10 °C/min.
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The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

Trustworthiness Check: The mass spectrum of the main peak should exhibit a characteristic

isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular

ion region will show peaks at m/z 184 (C₅H₁₀⁷⁹Br³⁵Cl), 186 (C₅H₁₀⁸¹Br³⁵Cl & C₅H₁₀⁷⁹Br³⁷Cl),

and 188 (C₅H₁₀⁸¹Br³⁷Cl). The relative intensity ratio of these peaks is expected to be

approximately 3:4:1.[5]

Potential Byproduct Molecular Formula
Key Mass Spectral
Features

1-Pentene C₅H₁₀ Molecular ion at m/z 70.

1-Bromo-2-pentanol C₅H₁₁BrO
Absence of Cl isotope pattern;

loss of H₂O (M-18).

2-Bromo-1-chloropentane C₅H₁₀BrCl

Same m/z as the target, but

fragmentation pattern and GC

retention time will differ.

Chloropentene Isomers C₅H₉Cl
Molecular ion with Cl isotopic

pattern (M+, M+2); loss of Cl.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Unambiguous structural elucidation and confirmation of regiochemistry.

Protocol:

Dissolve ~10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% tetramethylsilane (TMS) as an internal standard.

Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a ≥400 MHz spectrometer.

Expertise & Causality (Predicted ¹H NMR Spectrum):

-CH₂Br (C1 protons): These two protons are diastereotopic due to the adjacent C2

stereocenter. They will appear as two separate signals, likely complex multiplets (dd), in
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the most downfield region (~3.6-3.8 ppm) due to the strong deshielding effect of the

adjacent bromine.

-CHCl- (C2 proton): This single proton will be a multiplet, deshielded by chlorine but less

so than the C1 protons (~4.0-4.2 ppm). It will show coupling to the C1 and C3 protons.

-CH₂- (C3 protons): This methylene group will appear as a multiplet around 1.6-1.8 ppm.

-CH₂- (C4 protons): This methylene group will be a multiplet around 1.4-1.6 ppm.

-CH₃ (C5 protons): This terminal methyl group will appear as a triplet around 0.9-1.0 ppm.

The integration of these signals should follow a 2:1:2:2:3 ratio.

Predicted ¹³C NMR Spectrum: Five distinct signals are expected, one for each carbon atom

in the molecule. The carbons attached to the halogens will be the most downfield.

Infrared (IR) Spectroscopy
Objective: To identify key functional groups.

Protocol: Acquire a spectrum of the neat liquid using a Fourier-Transform Infrared (FTIR)

spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Expected Absorptions:

C-H stretching (alkane): 2850-3000 cm⁻¹

C-Cl stretching: 650-800 cm⁻¹ (often broad and complex)

C-Br stretching: 500-650 cm⁻¹

Applications in Advanced Organic Synthesis
1-Bromo-2-chloropentane is not a final product but a strategic intermediate. Its primary

application is as a bifunctional building block for constructing more complex molecules,

particularly in pharmaceutical and agrochemical research.[3] The ability to perform selective

and sequential reactions at C1 and C2 is its most valuable asset.
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Example Workflow: Synthesis of a 1,2-Disubstituted Pentane Derivative

Reaction with a soft nucleophile (e.g., sodium thiophenoxide): This will selectively displace

the bromide at C1 via an Sₙ2 reaction, leaving the chloride untouched.

Reaction with a stronger nucleophile (e.g., sodium azide): Under more forcing conditions, the

chloride at C2 can be displaced to introduce a second functional group.

This sequential approach allows for the controlled assembly of complex structures that would

be difficult to achieve otherwise. While specific, large-scale industrial uses for 1-bromo-2-
chloropentane are not documented, its utility is analogous to other dihaloalkanes used as

intermediates in drug synthesis.[6][7]

Safety, Handling, and Disposal
As a halogenated organic compound, 1-bromo-2-chloropentane must be handled with

appropriate caution. While specific toxicity data is unavailable, data from analogous

compounds like 1-bromo-2-chloroethane suggests it should be treated as toxic if swallowed, an

irritant to skin and eyes, and potentially carcinogenic.[8][9]
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Hazard Category Precautionary Measures

Personal Protective Equipment (PPE)
Wear nitrile gloves, a lab coat, and chemical

safety goggles.[9][10]

Handling

Use only in a well-ventilated chemical fume

hood. Avoid inhalation of vapors. Wash hands

thoroughly after handling.[8][10]

Storage

Store in a tightly sealed container in a cool, dry,

well-ventilated area away from strong bases and

oxidizing agents.[9][11]

Spills

Absorb small spills with an inert material (e.g.,

vermiculite, sand) and place in a sealed

container for chemical waste disposal.[10]

Disposal

Dispose of as hazardous organic waste in

accordance with local, state, and federal

regulations. Do not release into the

environment.[8]

Protocol: Safe Handling and Quenching

Preparation: Before opening the container, ensure you are in a certified chemical fume hood

and wearing appropriate PPE. Have a quench solution (e.g., 1M sodium thiosulfate) and a

spill kit readily available.

Dispensing: Use a glass syringe or cannula for transfers to minimize exposure to air and

moisture.

Reaction Quenching: When a reaction is complete, cool it in an ice bath before slowly adding

a quenching agent to neutralize any unreacted material.

Waste Neutralization: Aqueous waste streams containing residual haloalkane should be

treated before disposal.

Conclusion
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1-Bromo-2-chloropentane embodies the principles of selective reactivity that are central to

modern organic synthesis. Its value is derived from the predictable hierarchy of its C-Br and C-

Cl bonds, allowing chemists to install functional groups in a controlled, stepwise manner. While

it may not be a common commodity chemical, its role as a substrate for mechanistic studies

and a building block for complex target synthesis is significant. This guide has aimed to provide

the necessary technical depth, from synthesis to safe handling, to empower researchers to

confidently and effectively utilize this versatile reagent in their work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-2-chloropentane
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-2-chloropentane
https://www.benchchem.com/product/b8461394
https://www.lookchem.com/404.htm
https://www.youtube.com/watch?v=9yRG7ejZc78
https://pharm.sinocurechem.com/chemical-properties-synthesis-and-applications-of-1-bromo-2-chloroethane-a-comprehensive-review/
https://www.nordmann.global/en/products/1-bromo-5-chloropentane
https://www.nordmann.global/en/products/1-bromo-5-chloropentane
https://www.fishersci.com/store/msds?partNumber=AC214181000&countryCode=US&language=en
https://www.chemicalbook.com/msds/1-bromo-2-chloroethane.pdf
https://pim-resources.coleparmer.com/sds/61495.pdf
https://m.chemicalbook.com/ProductMSDSDetailCB0146306_EN.htm
https://m.chemicalbook.com/ProductMSDSDetailCB0146306_EN.htm
https://www.benchchem.com/product/b8461394#1-bromo-2-chloropentane-chemical-properties
https://www.benchchem.com/product/b8461394#1-bromo-2-chloropentane-chemical-properties
https://www.benchchem.com/product/b8461394#1-bromo-2-chloropentane-chemical-properties
https://www.benchchem.com/product/b8461394#1-bromo-2-chloropentane-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8461394?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8461394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8461394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

